N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C16H14N4O4S2 and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications
Research Applications
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide and its derivatives have shown promising results in the field of cancer research. A derivative was synthesized and exhibited anticancer activity by inhibiting the growth of various cancer cell lines, indicating potential as therapeutic agents for cancer treatment (Al-Sanea et al., 2020).
Enzyme Inhibition
Research Applications
The compound has been studied for its enzyme inhibitory potential. New sulfonamides with benzodioxane and acetamide moieties were synthesized and tested for their inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. The compounds exhibited substantial inhibitory activity, which suggests their potential use in managing diseases related to enzyme malfunction or overactivity (Abbasi et al., 2019).
Antimicrobial Properties
Research Applications
Compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have shown antimicrobial properties. For instance, certain derivatives have been synthesized and tested against a variety of bacterial strains, showing significant antibacterial activity. This indicates their potential as antimicrobial agents, providing an alternative approach to combat microbial infections (Soliman et al., 2009).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-25-16-19-14-13(26-16)15(22)20(8-17-14)7-12(21)18-9-2-3-10-11(6-9)24-5-4-23-10/h2-3,6,8H,4-5,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZKQFCBBJJELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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